N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-2,6-difluorobenzenesulfonamide
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Overview
Description
N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-2,6-difluorobenzenesulfonamide is a compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry
Preparation Methods
The synthesis of N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-2,6-difluorobenzenesulfonamide involves several steps. One common method includes the reaction of 2,5-dimethylfuran with appropriate reagents to introduce the hydroxypropyl group. Industrial production methods often utilize microwave-assisted synthesis and ultrasonic irradiation to enhance reaction efficiency and yield .
Chemical Reactions Analysis
N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-2,6-difluorobenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Scientific Research Applications
N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-2,6-difluorobenzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-2,6-difluorobenzenesulfonamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its antimicrobial and anticancer effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve the inhibition of key enzymes involved in cell growth and proliferation .
Comparison with Similar Compounds
N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-2,6-difluorobenzenesulfonamide can be compared with other furan derivatives such as:
(2E)-1-(2,5-dimethylfuran-3-yl)-3-(9-ethyl-9H-carbazol-3-yl)prop-2-en-1-one (DEPO): This compound is used in optical and photophysical investigations.
1-thiocarbamoyl-3-(2,5-dimethylfuran-3-yl)-5-(fluoro/trifluoromethylphenyl)-2-pyrazolines: These derivatives exhibit significant antimicrobial activity.
Properties
IUPAC Name |
N-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]-2,6-difluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F2NO4S/c1-9-8-11(10(2)22-9)14(19)6-7-18-23(20,21)15-12(16)4-3-5-13(15)17/h3-5,8,14,18-19H,6-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIFVXCRMQHDJIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(CCNS(=O)(=O)C2=C(C=CC=C2F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F2NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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